molecular formula C5H6ClNO4S B2370185 (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 1936145-42-4

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B2370185
CAS No.: 1936145-42-4
M. Wt: 211.62
InChI Key: IOEZVUKGUORNQU-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H6ClNO4S and a molecular weight of 211.62 g/mol. It is commonly used in organic chemistry for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Methoxy-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: This functional group can be used to modify the chemical properties of molecules, making it a valuable tool in synthetic chemistry.

Biology and Medicine: Its ability to form stable sulfonamide linkages makes it useful in drug design.

Industry: In the industrial sector, (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce the (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl group into target molecules.

Comparison with Similar Compounds

    (3-Methoxy-1,2-oxazol-5-yl)methanol: The precursor to (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.

    (3-Methoxy-1,2-oxazol-5-yl)methanesulfonamide: A derivative formed through nucleophilic substitution reactions.

Uniqueness: this compound is unique due to its high reactivity and versatility in synthetic applications. Its ability to form stable sulfonamide linkages and introduce the (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl group into various substrates sets it apart from similar compounds.

Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEZVUKGUORNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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